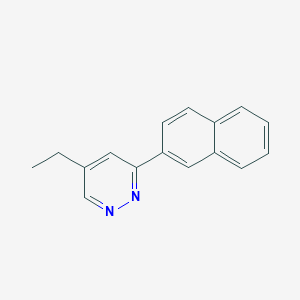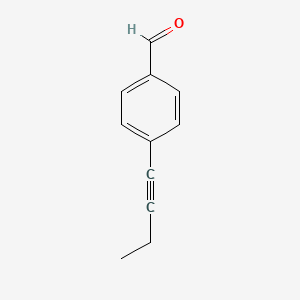
4-(But-1-yn-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O. It is characterized by the presence of a benzaldehyde group attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a butynyl group. One common method is the palladium-catalyzed coupling reaction, where benzaldehyde is reacted with a butynyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butynyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) are used for substitution reactions.
Major Products
Oxidation: 4-(But-1-yn-1-yl)benzoic acid
Reduction: 4-(But-1-yn-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
4-(But-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(But-1-yn-1-yl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(1-Pyrrolidino)benzaldehyde
Uniqueness
4-(But-1-yn-1-yl)benzaldehyde is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propriétés
Numéro CAS |
652974-14-6 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-but-1-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2H2,1H3 |
Clé InChI |
ITJKPXXFQAEEJI-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



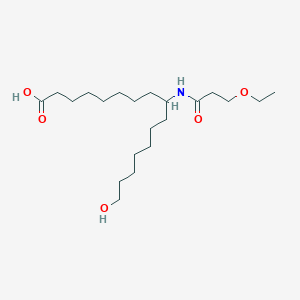
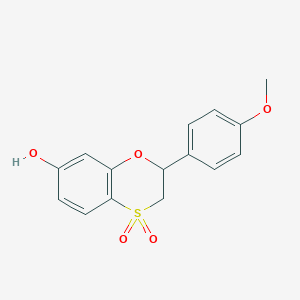
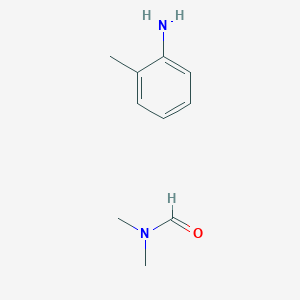
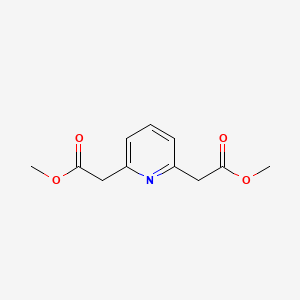
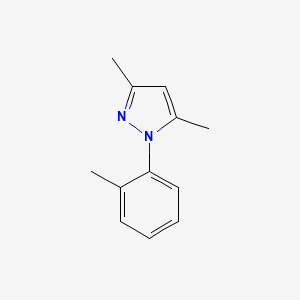

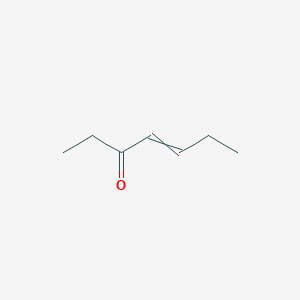
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
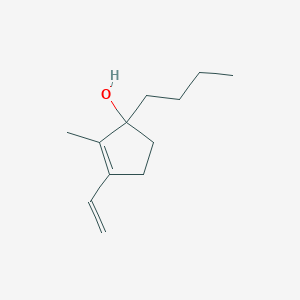
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
